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Compound of Interest

Compound Name: DMS(O)MT aminolink C6

Cat. No.: B607161 Get Quote

The functionalization of synthetic oligonucleotides is a cornerstone of modern molecular

biology, diagnostics, and therapeutic development. Introducing specific modifications allows for

the attachment of reporter molecules, conjugation to other biomolecules, or immobilization onto

surfaces. The most common and versatile method for achieving this is by incorporating a

primary aliphatic amine.

DMS(O)MT Aminolink C6 is a phosphoramidite reagent designed for this purpose. It efficiently

introduces a primary amine at the 5'-terminus of an oligonucleotide via a six-carbon spacer

arm. This guide provides a comprehensive overview of its properties, advantages, applications,

and the protocols for its use.

Understanding DMS(O)MT Aminolink C6
DMS(O)MT Aminolink C6 is a chemical compound used in solid-phase oligonucleotide

synthesis. Its structure consists of three key parts:

A Phosphoramidite Group: This reactive group enables its incorporation into the growing

oligonucleotide chain using standard automated synthesizer chemistry.

A C6 Spacer: A six-carbon (hexyl) chain that physically separates the functional amino group

from the oligonucleotide backbone. This separation is crucial for reducing steric hindrance,

allowing enzymes and binding partners to interact more efficiently with the oligonucleotide or

the conjugated moiety.[1]
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A DMS(O)MT-Protected Amine: The terminal primary amine is protected by a DMS(O)MT

(Dimethoxytrityl-sulfoxy) group. This protecting group is a critical innovation, offering

significant advantages over older protecting groups like MMT (Monomethoxytrityl).

The DMS(O)MT group is an enhanced alternative to traditional MMT and DMT protecting

groups.[2][3] It is engineered for greater stability under the conditions of oligonucleotide

synthesis and purification, yet it can be removed under specific acidic conditions to reveal the

reactive primary amine.[4][5]

Key Advantages of the DMS(O)MT Protecting Group
The choice of protecting group is critical for the successful synthesis and purification of amino-

modified oligonucleotides. The DMS(O)MT group offers several distinct advantages over MMT.

Enhanced Stability: Oligonucleotides protected with DMS(O)MT are more stable in solution

compared to their MMT counterparts.[4][6] An experimental study showed that a DMS(O)MT-

protected oligonucleotide exhibited no loss of the trityl group after 6 days in an ammonium

hydroxide/water solution at room temperature.[7]

Superior Purification Yields: The DMS(O)MT group is particularly well-suited for "DMT-on"

reverse-phase cartridge purification.[4] Its higher stability prevents premature deprotection,

leading to significantly better recovery of the desired full-length oligonucleotide. This can

result in a 2- to 3-fold increase in the final yield of the purified amino-oligonucleotide.[4][6]

Improved Deprotection Efficiency: During acidic cleavage on a purification cartridge

(detritylation), the DMS(O)MT cation (DMS(O)MT+) that is formed is more stable than the

MMT+ cation.[3] This enhanced stability prevents it from re-attaching to the newly liberated

primary amine, a common issue with MMT that can reduce the yield of functional amino-

modified oligos.[3][7]

Quantitative Data Summary
The performance benefits of DMS(O)MT Aminolink C6 have been quantified in comparison to

older reagents. The following tables summarize the key performance metrics.
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Parameter
DMS(O)MT
Aminolink C6

MMT Aminolink C6 Source(s)

Oligonucleotide Yield
2-3x higher yield with

cartridge purification
Standard Yield [4][6]

Deprotection Yield
>20% improvement in

deprotection yield
Baseline [7]

Solution Stability

High stability in

solution; no loss of

trityl group after 6

days in NH₄OH/H₂O

Lower Stability [4][7]

Table 1: Performance

Comparison of

DMS(O)MT vs. MMT

Protecting Groups.
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Parameter Typical Value Conditions / Notes Source(s)

Coupling Efficiency

Follows standard

phosphoramidite

efficiency

No changes needed

from standard

synthesizer methods

[3][8]

Amine Capping
2-5% (potential side

reaction)

Occurs during

standard ammonium

hydroxide

deprotection if TFA-

protected

aminolinkers are

used. Can be

minimized with

alternative

deprotection

schemes.

[8]

Table 2: Synthesis

and Deprotection

Characteristics.

Applications in Research and Development
The introduction of a primary amine serves as a versatile chemical handle for a wide array of

post-synthetic modifications.

Fluorescent Labeling: The amine reacts readily with amine-reactive dyes (e.g., NHS esters of

fluorophores like Alexa Fluor or Cy dyes) to create probes for applications such as qPCR,

FISH, FRET, and microarrays.[9][10][11]

Biotinylation: Conjugation with biotin enables high-affinity binding to streptavidin, used for

purification, immobilization on streptavidin-coated surfaces, or in signal amplification

systems.[1]

Enzyme Conjugation: Enzymes like Horseradish Peroxidase (HRP) or Alkaline Phosphatase

(AP) can be attached for use in ELISA-like assays.[12]
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Immobilization: The amino group allows for covalent attachment to solid supports, such as

magnetic beads or microarray slides, which are functionalized with carboxyl or NHS-ester

groups.[12]

Drug Conjugation: In therapeutic applications, the linker can be used to attach small

molecule drugs, peptides, or other moieties to antisense oligonucleotides or siRNAs to

create targeted delivery systems.

Experimental Workflows and Protocols
Diagram: Overall Workflow
The following diagram illustrates the complete process from synthesis to the final labeled

oligonucleotide product.
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1. Solid-Phase Synthesis

2. Cleavage & Deprotection

3. Purification

4. Post-Synthetic Labeling
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Caption: Workflow for Synthesis and Labeling of Amino-Modified Oligonucleotides.
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Protocol 1: Synthesis and Deprotection
This protocol outlines the steps for incorporating the aminolinker and preparing the

oligonucleotide for labeling.

Automated Synthesis:

Program the DNA synthesizer to add the 5'-DMS(O)MT-Amino-Modifier C6

phosphoramidite in the final coupling cycle.

Use the standard coupling method recommended by the synthesizer manufacturer. No

changes to coupling time are typically required.[3]

Ensure the synthesis is completed in the "DMS(O)MT-On" or "Trityl-On" mode to retain the

protecting group for purification.

Cleavage and Base Deprotection:

Transfer the solid support (CPG) to a suitable vial.

Add concentrated ammonium hydroxide. Incubate for 2 hours at room temperature.[4]

Note: If the sequence contains sensitive bases, follow the deprotection conditions

recommended for those bases.

CRITICAL: Before evaporating the ammonia solution, add a small amount of a non-volatile

base like Tris to prevent the acidic environment from prematurely cleaving the DMS(O)MT

group.[3]

Evaporate the solution to dryness.

DMS(O)MT-On Cartridge Purification:

Resuspend the dried oligonucleotide pellet in a suitable loading buffer.

Load the solution onto a reverse-phase purification cartridge according to the

manufacturer's protocol.
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Wash the cartridge to remove failure sequences (which lack the lipophilic DMS(O)MT

group).

To cleave the DMS(O)MT group, apply a solution of 2-4% Trifluoroacetic Acid (TFA) in

water to the cartridge.[4]

Elute the purified, deprotected amino-modified oligonucleotide from the cartridge.

Immediately neutralize the collected fractions and desalt.

Diagram: Post-Synthetic Labeling Reaction
This diagram shows the chemical logic of conjugating a label to the primary amine.

Reactants

5'-H₂N-(CH₂)₆-Oligo

Conjugation Buffer
(pH ~9.0)

Label-NHS Ester

5'-Label-NH-(CH₂)₆-Oligo
(Stable Amide Bond)

Reaction
(2h - Overnight)

Click to download full resolution via product page

Caption: Reaction scheme for labeling an amino-modified oligonucleotide.

Protocol 2: General Labeling of Amino-Modified
Oligonucleotides
This protocol is a general guideline for conjugating an amine-reactive label (e.g., an NHS ester)

to the purified amino-oligonucleotide.[13][14]

Preparation of Oligonucleotide:

Dissolve the purified, desalted amino-modified oligonucleotide in sterile, nuclease-free

water. A typical starting amount is from a 0.2 µmole synthesis.[13]
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Add 1/10th volume of a 10X conjugation buffer (e.g., 1M Sodium Bicarbonate/Carbonate,

pH 9.0) to the oligonucleotide solution.[13] The basic pH is critical for ensuring the primary

amine is deprotonated and nucleophilic.

Preparation of Label:

Immediately before use, prepare a solution of the amine-reactive label (e.g., NHS ester of

a fluorescent dye) in a dry, polar aprotic solvent like DMF or DMSO. A typical

concentration is 10 mg/mL.[13]

Conjugation Reaction:

Add a molar excess of the label solution to the oligonucleotide solution. A 20-fold or higher

molar excess of the dye is often used.

Vortex the mixture thoroughly.

Allow the reaction to proceed at room temperature. A minimum of 2 hours is

recommended, but an overnight incubation may be more convenient and can improve

efficiency.[13]

Purification of Labeled Oligonucleotide:

After the incubation, the reaction mixture will contain the labeled oligonucleotide,

unlabeled oligonucleotide, and excess free label.

Remove the excess label by desalting (e.g., using a reverse-phase cartridge or gel

filtration column).[13]

For applications requiring very high purity, further purification by HPLC is recommended to

separate the labeled and unlabeled oligonucleotides.[14]

Conclusion and Future Outlook
DMS(O)MT Aminolink C6 represents a significant refinement in the tools available for

oligonucleotide synthesis. By providing a stable, high-yield method for introducing a primary

amine, it facilitates the reliable production of complex and highly functionalized

oligonucleotides. Its advantages in purification efficiency make it particularly suitable for high-
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throughput manufacturing and demanding research applications.[4] As the fields of diagnostics,

genomics, and oligonucleotide therapeutics continue to advance, reagents like DMS(O)MT
Aminolink C6 that offer improved reliability and yield will remain essential for enabling

innovation.

Applications

DMS(O)MT-C6
Amino-Oligo

Fluorescent Probes
(qPCR, FISH)

Immobilization
(Arrays, Beads)

Biotin Conjugates
(Detection Assays)

Drug Conjugates
(Targeted Delivery)

Click to download full resolution via product page

Caption: Key application areas for DMS(O)MT C6 aminolinked oligonucleotides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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